5-Bromo-2-phenylpyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic and Materials Research
The pyrimidine ring system is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. This structural motif is of immense significance as it forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. chemicalbook.comossila.com This biological role has inspired chemists to explore pyrimidine derivatives for a vast range of applications.
In medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological activities. evitachem.com These include applications as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. ossila.comevitachem.com The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of pharmacological profiles. chemicalbook.com
Beyond pharmaceuticals, pyrimidine-containing compounds have emerged as valuable components in materials science. Their unique electronic properties make them suitable for use in the development of organic electronics and photonic devices. evitachem.com The ability to create extended, conjugated systems through reactions like the Suzuki cross-coupling has led to the synthesis of novel oligo(arylene)s containing pyrimidine units, which are studied for their optoelectronic properties.
Overview of Halogenated Pyrimidine Derivatives in Synthetic Methodologies
The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Pyrimidines are inherently electron-deficient aromatic systems, and the presence of electron-withdrawing halogen atoms further activates the ring for various chemical transformations. vulcanchem.com
Halogenated pyrimidines are particularly useful substrates for nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.comebi.ac.uk The positions of the ring nitrogens influence the regioselectivity of these substitutions, allowing for the controlled and sequential introduction of different nucleophiles. This makes halogenated pyrimidines ideal scaffolds for building complex, polysubstituted molecules. vulcanchem.comsci-hub.se
Furthermore, the carbon-halogen bond serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. lookchem.com This methodology allows for the formation of new carbon-carbon bonds, enabling the synthesis of bi-aryl and other complex conjugated systems. The versatility of these reactions makes halogenated pyrimidines, such as 5-Bromo-2,4-dichloropyrimidine, valuable starting materials for creating diverse molecular libraries for drug discovery and materials science research. bldpharm.com For example, 5-bromopyrimidines can undergo Suzuki coupling to produce new pyrimidine-fluorene hybrid systems and other oligo(arylene)s.
Scope and Research Focus on 5-Bromo-2-phenylpyrimidin-4-ol as a Model System
This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. While not extensively studied as a standalone "model system" in the published literature, its structure embodies the key reactive features of halogenated hydroxypyrimidines, making it a representative building block for synthetic exploration.
The molecule possesses several key features for further chemical modification:
A phenyl group at position 2.
A bromine atom at position 5, which is a key site for cross-coupling reactions.
A hydroxyl group at position 4, which exists in tautomeric equilibrium with its keto form (a pyrimidinone). This group can be alkylated or converted to a leaving group, such as a chloride, for subsequent substitution reactions.
Its utility is demonstrated in its role as a precursor for more complex and biologically active molecules. For instance, the related compound 6-methyl-2-phenylpyrimidin-4-ol (B79232) has been used as a starting material in the synthesis of novel sigma-1 receptor (σ1R) antagonists for potential therapeutic applications. The bromine atom in this compound provides a reactive site that allows for diverse functionalization, making it a useful intermediate for creating libraries of new compounds. evitachem.com The study of its reactions, such as substitutions and cross-couplings, provides insight into the chemical behavior of this important class of heterocyclic compounds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26786-28-7 |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Related Categories | Bromides, Aryls, Alcohols, Organic Building Blocks |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZGHIGOSHTXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633962 | |
| Record name | 5-Bromo-2-phenylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-28-7 | |
| Record name | 5-Bromo-2-phenylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Phenylpyrimidin 4 Ol and Its Structural Analogues
General Strategies for Pyrimidinol Ring Formation
The construction of the pyrimidine (B1678525) ring is a well-established field in heterocyclic chemistry, with several robust strategies available for creating the core structure. These methods often offer flexibility in introducing various substituents onto the pyrimidine scaffold.
Cyclocondensation Reactions of Amidines and β-Keto Esters
One of the most classical and widely utilized methods for synthesizing 4-hydroxypyrimidines is the Pinner synthesis. This reaction involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound, such as a β-keto ester. mdpi.com The reaction proceeds via a [3+3] cycloaddition mechanism, where the amidine provides the N-C-N fragment and the β-keto ester provides the C-C-C fragment of the resulting six-membered ring. mdpi.com
For the synthesis of 2-phenylpyrimidin-4-ol (B160402) derivatives, benzamidine (B55565) is typically condensed with a suitable β-keto ester. The reaction is often promoted by a base or acid and can be improved using methods like ultrasound irradiation. mdpi.com The initial product is the pyrimidin-4-ol, which can exist in tautomeric equilibrium with its pyrimidin-4(3H)-one form. The versatility of this method allows for a wide range of substituents at the 2, 5, and 6 positions of the pyrimidine ring by selecting the appropriate amidine and β-keto ester starting materials. nih.gov
Table 1: Examples of Pyrimidinol Synthesis via Cyclocondensation This table is generated based on the principles of the Pinner Synthesis and is illustrative of the types of products that can be formed.
| Amidine | β-Keto Ester | Resulting Pyrimidinol |
|---|---|---|
| Benzamidine | Ethyl acetoacetate | 2-Phenyl-6-methylpyrimidin-4-ol |
| Acetamidine | Ethyl benzoylacetate | 6-Phenyl-2-methylpyrimidin-4-ol |
| Guanidine | Ethyl 2-chloroacetoacetate | 2-Amino-6-(chloromethyl)pyrimidin-4-ol |
| Benzamidine | Ethyl 2-bromoacetoacetate | 6-(Bromomethyl)-2-phenylpyrimidin-4-ol |
Annulation Reactions for Pyrimidine Core Construction
Annulation reactions provide another powerful set of tools for building the pyrimidine core. These reactions involve the formation of the heterocyclic ring by constructing two new bonds in a single synthetic operation, often through cycloaddition pathways. Various annulation strategies have been developed, offering access to diverse pyrimidine structures. researchgate.net
For instance, a [3+3] annulation-oxidation sequence can be performed between α,β-unsaturated ketones and benzamidine hydrochloride to yield substituted pyrimidines. mdpi.com Another approach involves the copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org These methods are valued for their efficiency and ability to construct highly functionalized pyrimidine rings from readily available starting materials. researchgate.net
Three-Component Coupling Reactions
In recent years, multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds like pyrimidines. tandfonline.com These reactions combine three or more starting materials in a single pot to form the final product, where most or all of the atoms from the reactants are incorporated. acs.org
Several three-component strategies have been successfully applied to pyrimidine synthesis. A common approach involves the reaction of an aldehyde, an amidine, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. tandfonline.com For example, magnesium oxide (MgO) has been shown to effectively catalyze the three-component reaction to form pyrimidinone derivatives with high conversions and short reaction times. tandfonline.com Another innovative method is the copper-catalyzed one-pot reaction of amidines, primary alcohols, and secondary alcohols to produce multisubstituted pyrimidines. rsc.org The operational simplicity and tolerance for a variety of functional groups make MCRs a highly attractive route for generating libraries of pyrimidine derivatives for chemical and biological screening. acs.org
Table 2: Overview of Three-Component Reactions for Pyrimidine Synthesis This table summarizes different multi-component strategies for pyrimidine ring formation.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | Amidine | Malononitrile | MgO, reflux | 4-Amino-5-cyanopyrimidine | tandfonline.com |
| Amidine | Primary Alcohol | Secondary Alcohol | Copper catalyst | Multisubstituted pyrimidine | rsc.org |
| Ketone | Ammonium Acetate (B1210297) | DMF-DMA | NH4I, solvent-free | Substituted pyrimidine | organic-chemistry.org |
| β-Ketodinitrile | Boronic Acid | Aldehyde | Pd(II) catalyst | Furo[2,3-d]pyrimidine | acs.org |
Targeted Synthesis of 5-Bromo-2-phenylpyrimidin-4-ol
The synthesis of the specific target compound, this compound, can be approached through two primary strategies: direct, regioselective bromination of a pre-synthesized 2-phenylpyrimidin-4-ol core or by constructing the ring from a precursor that already contains the bromine atom at the desired position.
Regioselective Bromination Protocols for Pyrimidin-4-ol Derivatives
The direct halogenation of a pre-formed pyrimidinol ring is a common strategy for introducing halo-substituents. The primary challenge in this approach is achieving regioselectivity, ensuring the bromine atom is introduced at the C-5 position. The electronic properties of the pyrimidin-4-ol ring, influenced by the phenyl group at C-2 and the oxo/hydroxyl group at C-4, direct the electrophilic substitution.
A direct and effective method involves the treatment of the parent pyrimidinol with a suitable brominating agent. For instance, the bromination of 2-hydroxypyrimidine (B189755) with elemental bromine in an aqueous medium has been shown to produce 2-hydroxy-5-bromopyrimidine. google.com This precedent suggests that a similar reaction with 2-phenylpyrimidin-4-ol could selectively yield the 5-bromo derivative. Common brominating agents for such transformations include N-bromosuccinimide (NBS) and liquid bromine, often in a polar solvent like acetic acid or water. google.comnih.gov The reaction conditions, such as temperature and solvent, are critical for controlling the selectivity and preventing over-bromination. nih.gov In some cases, a lithiation-substitution protocol can be employed to achieve high regioselectivity, although this is a multi-step process. nih.gov
Table 3: Brominating Agents for Heterocyclic Systems This table lists common reagents used for the electrophilic bromination of aromatic and heterocyclic compounds.
| Brominating Agent | Abbreviation | Typical Conditions |
|---|---|---|
| N-Bromosuccinimide | NBS | Acetonitrile or DMF, often with a radical initiator or acid catalyst |
| Bromine | Br₂ | Acetic acid, water, or chlorinated solvents |
| Tetraalkylammonium tribromides | - | Dichloromethane or other organic solvents |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) | DBDMH | Organic solvents, often used for milder brominations |
Approaches Involving Halogenated Pyrimidine Precursors
An alternative and powerful strategy involves using a pyrimidine precursor that is already halogenated. A versatile starting material for this approach is 5-bromo-2,4-dichloropyrimidine. This precursor allows for sequential and selective manipulation of the chloro-substituents to build the final target molecule.
The synthesis would typically proceed via the following steps:
Preparation of the Precursor: The synthesis often starts with a pyrimidinone, which is treated with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into more reactive chloro groups. mdpi.com
Selective Substitution/Coupling: The 2- and 4-chloro positions on the 5-bromopyrimidine (B23866) ring have different reactivities, allowing for selective substitution. A phenyl group can be introduced at the C-2 position via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable phenylboronic acid or phenyltin reagent.
Hydrolysis to Pyrimidinol: The remaining chloro group at the C-4 position can then be hydrolyzed to the desired hydroxyl group. This is typically achieved by heating with an aqueous acid or base, such as sodium hydroxide (B78521) or hydrochloric acid, to afford the final this compound. This stepwise approach provides excellent control over the final substitution pattern.
Introduction of the Phenyl Moiety via Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
The formation of a carbon-carbon bond to introduce a phenyl group at the second position of the pyrimidine core is a critical transformation in synthesizing this compound. Among the most powerful and versatile methods for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its boronic acid reagents. nih.gov
The general strategy involves the reaction of a 2-halopyrimidine derivative, such as 2-chloro-5-bromopyrimidin-4-ol, with phenylboronic acid. This reaction is facilitated by a palladium catalyst in the presence of a base and a suitable solvent system. The selection of the catalyst, ligands, base, and solvent is crucial for achieving high yields and reaction efficiency. Various palladium sources, such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been successfully employed. nih.govmdpi.com The ligand, often a phosphine (B1218219), plays a vital role in stabilizing the palladium center and facilitating the catalytic cycle.
Detailed research has demonstrated the efficacy of different catalytic systems for the synthesis of 2-phenylpyrimidine (B3000279) and related biaryl structures. The following table summarizes representative conditions and findings from studies on Suzuki-Miyaura coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | up to 75 |
Advanced Synthetic Approaches and Sustainable Chemistry Considerations
In line with the principles of green chemistry, recent advancements in synthetic methodologies for pyrimidine derivatives focus on enhancing efficiency, minimizing waste, and utilizing environmentally benign techniques. rasayanjournal.co.inresearchgate.netbenthamdirect.com These approaches aim to reduce reaction times, simplify purification processes, and decrease reliance on hazardous materials. researchgate.net
Microwave-assisted synthesis has emerged as a significant tool in this domain. Microwave irradiation can dramatically accelerate reaction rates, often reducing synthesis times from hours to mere minutes. nih.gov This technique not only improves efficiency but can also lead to higher product yields and purity by minimizing the formation of byproducts. nih.gov
Ultrasound-promoted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of pyrimidinols. organic-chemistry.org Sonication can enhance reaction rates and yields, particularly in heterogeneous mixtures. For instance, the ultrasound-promoted cyclocondensation to form the pyrimidine ring and subsequent functionalization steps have been shown to be highly effective, often using greener solvents like water. organic-chemistry.org
Sustainable chemistry principles also encourage the use of recyclable catalysts and environmentally friendly solvents. researchgate.netnih.gov There is a growing interest in developing heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, which can be easily recovered and reused, thus reducing heavy metal waste. mdpi.com The replacement of traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) is a key focus. rasayanjournal.co.in
Furthermore, multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach. MCRs allow for the synthesis of complex molecules like pyrimidine derivatives in a single step from three or more starting materials, which reduces the number of synthetic and purification steps required. rasayanjournal.co.in These advanced methodologies offer promising pathways for the sustainable and efficient production of this compound and its analogues. researchgate.netbenthamdirect.com
Spectroscopic and Structural Elucidation of 5 Bromo 2 Phenylpyrimidin 4 Ol
Advanced Spectroscopic Characterization Techniques
The elucidation of the molecular structure of 5-Bromo-2-phenylpyrimidin-4-ol relies on a combination of spectroscopic methods. Each technique offers unique insights into the compound's atomic arrangement, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
In a typical ¹H NMR spectrum, the proton on the pyrimidine (B1678525) ring (at position 6) would appear as a distinct singlet. The protons of the phenyl group would exhibit characteristic multiplets in the aromatic region of the spectrum. The hydroxyl proton (at position 4) might appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the pyrimidine ring, particularly the carbon bearing the bromine atom (C5) and the carbon attached to the hydroxyl group (C4), would be indicative of the electronic environment. The signals for the phenyl group carbons would also be observed in the aromatic region.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This table is illustrative as specific experimental data is not publicly available. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H6 | Singlet | - |
| Phenyl-H | Multiplet | - |
| OH | Broad Singlet | - |
| C2 | - | ~160 |
| C4 | - | ~170 |
| C5 | - | ~95 |
| C6 | - | ~155 |
| Phenyl-C | - | 128-135 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding in the solid state. The C=O stretching vibration of the pyrimidinone tautomer would appear as a strong band around 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyrimidine and phenyl rings would appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be found at lower frequencies, typically below 700 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings would be expected to give strong signals.
Table 2: Expected Key Vibrational Bands for this compound (Note: This table is illustrative as specific experimental data is not publicly available.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H stretch | 3400-3200 (broad) | Weak |
| Aromatic C-H stretch | >3000 | >3000 |
| C=O stretch | 1700-1650 | Moderate |
| C=C / C=N stretch | 1600-1400 | Strong |
| C-Br stretch | <700 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the phenyl group and the pyrimidine ring in this compound is expected to result in characteristic absorption bands in the UV region. The spectrum would likely display π → π* transitions, and the position of the absorption maxima (λ_max) would be indicative of the extent of conjugation. The presence of the bromine atom and the hydroxyl group as auxochromes would be expected to influence the position and intensity of these bands.
Solid-State Structural Determination via X-ray Crystallography
While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis of this compound
A single-crystal X-ray diffraction analysis would reveal the precise three-dimensional structure of this compound. This would confirm the planarity of the pyrimidine ring and determine the torsion angle between the pyrimidine and phenyl rings. It would also provide accurate measurements of all bond lengths and angles, allowing for a detailed comparison with theoretical models. The analysis would also definitively establish the tautomeric form present in the crystal lattice (the -ol form vs. the -one form).
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes as experimental crystallographic data is not publicly available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Intermolecular Interactions and Crystal Packing Motifs
In addition to hydrogen bonding, other interactions such as π-π stacking between the phenyl and/or pyrimidine rings could play a significant role in the crystal packing. Halogen bonding, involving the bromine atom as a halogen bond donor, might also be present. A detailed analysis of the crystal structure would allow for the characterization of these non-covalent interactions, which are crucial for understanding the solid-state properties of the compound.
Polymorphism and its Impact on Solid-State Properties
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but identical chemical composition. nih.gov These distinct crystalline arrangements, or polymorphs, arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, during the crystallization process. mdpi.com Consequently, polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, dissolution rate, and stability.
For this compound, the potential for polymorphism is significant due to its molecular structure. The molecule possesses hydrogen bond donors (-OH or -NH groups, depending on the tautomer) and acceptors (N atoms in the pyrimidine ring, O atom), as well as a phenyl ring capable of π-π stacking. The interplay of these interactions can lead to various stable packing arrangements in the crystal lattice. For instance, different crystallization conditions (e.g., solvent, temperature, rate of cooling) can favor the formation of distinct supramolecular synthons, resulting in different polymorphs. mdpi.com
The solid-state properties are directly influenced by the crystal structure. A more tightly packed polymorph, for example, will generally have a higher density and melting point and lower solubility compared to a less compact form. The specific arrangement of molecules can also affect the compound's mechanical properties and chemical stability. While specific polymorphs of this compound have not been detailed in the cited literature, the phenomenon is common among heterocyclic compounds, where different hydrogen-bonding motifs can lead to diverse crystal packing, such as helical or zigzag chains. mdpi.com
Tautomeric Equilibria and Isomerism in Pyrimidinol Systems
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Pyrimidinol systems, including this compound, are well-known to exhibit keto-enol tautomerism. This involves an equilibrium between the aromatic hydroxyl (enol) form and the non-aromatic keto (or lactam) form. For this specific compound, the equilibrium is between this compound (the enol form) and 5-Bromo-2-phenyl-3H-pyrimidin-4-one (the keto form).
Investigation of Keto-Enol Tautomerism and its Energetics
The position of the tautomeric equilibrium is determined by the relative thermodynamic stability of the tautomers involved. In many heterocyclic systems, factors such as aromaticity, intramolecular hydrogen bonding, and electronic effects of substituents play a crucial role. For pyrimidin-4-ol derivatives, computational studies have shown that the keto form (pyrimidinone) is often energetically favored over the enol (hydroxypyrimidine) form. nih.gov
The introduction of a nitrogen atom into the ring, when compared to a simpler hydroxypyridine system, tends to shift the equilibrium toward the keto form. nih.gov The substituents on the pyrimidine ring—a bromine atom at the C5 position and a phenyl group at the C2 position—also influence the energetics. Electron-withdrawing groups can affect the acidity of the protons and the electron distribution in the ring, thereby altering the relative stability of the tautomers. acs.orgnih.gov While precise energy differences for this compound are not available, theoretical calculations on related systems suggest the keto tautomer is likely the more stable form in the gas phase and in solution, though the energy difference may be small enough to allow for a dynamic equilibrium. researchgate.net
Table 1: Factors Influencing Tautomeric Stability in Pyrimidinol Systems
| Factor | Influence on Keto Form (Pyrimidinone) | Influence on Enol Form (Hydroxypyrimidine) | General Outcome for Pyrimidin-4-ols |
|---|---|---|---|
| Aromaticity | Loss of aromaticity in the pyrimidine ring. | Aromatic pyrimidine ring. | Favors the enol form. |
| Bond Energies | Contains a strong C=O double bond. | Contains C=N and C-O bonds. | Generally favors the keto form. |
| Substituents | Electronic effects can stabilize or destabilize the ring. | Electronic effects can stabilize or destabilize the ring. | Dependent on the nature and position of the substituent. acs.org |
| Solvation | More polar, favored by polar solvents. | Less polar, favored by non-polar solvents. | The keto form is often more stable in polar media. nih.gov |
Spectroscopic Signatures Differentiating Tautomeric Forms
Spectroscopic methods are essential for identifying and quantifying the different tautomers present in a sample. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide distinct signatures for the keto and enol forms.
Infrared (IR) Spectroscopy : The enol form (pyrimidinol) would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. The keto form (pyrimidinone) would lack this O-H band but would show a strong C=O stretching vibration, typically in the 1650-1700 cm⁻¹ range, and an N-H stretching band around 3100-3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The enol form would exhibit a signal for the hydroxyl proton (-OH), which is often broad and its chemical shift is dependent on solvent and concentration. The keto form would instead show a signal for the amide proton (-NH), typically found further downfield. The proton at the C5 position would also have a different chemical shift depending on whether the carbon is sp² hybridized (enol form) or sp³ hybridized (in a potential alternative keto tautomer where the proton is on C5).
¹³C NMR : The carbon atom at the C4 position provides a clear distinction. In the enol form, this carbon is bonded to a hydroxyl group and would have a chemical shift typical for an aromatic carbon bearing an oxygen (e.g., ~160-165 ppm). In the keto form, this carbon is a carbonyl carbon (C=O) and would resonate significantly further downfield (e.g., ~170-180 ppm).
UV-Visible Spectroscopy : The two tautomers have different chromophoric systems and thus exhibit different absorption spectra. The aromatic enol form is expected to have a different λ_max and molar absorptivity compared to the cross-conjugated keto form. Studies on similar pyrimidine derivatives have used UV-Vis spectroscopy to investigate tautomeric interconversions. nih.gov
Table 2: Expected Spectroscopic Data for Tautomers of this compound
| Tautomer Form | Spectroscopy | Expected Key Signature |
|---|---|---|
| Enol (this compound) | IR | Broad O-H stretch (~3200-3600 cm⁻¹) |
| ¹H NMR | Signal for -OH proton | |
| ¹³C NMR | C4 signal at ~160-165 ppm | |
| Keto (5-Bromo-2-phenyl-3H-pyrimidin-4-one) | IR | Strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹) |
| ¹H NMR | Signal for -NH proton |
Solvent and Solid-State Effects on Tautomeric Preferences
The tautomeric equilibrium is highly sensitive to the surrounding environment. The choice of solvent can significantly shift the preference for one tautomer over another. Generally, polar solvents tend to stabilize the more polar tautomer, which for pyrimidinol systems is typically the keto form due to its larger dipole moment. acs.org In contrast, non-polar solvents may favor the less polar enol form. researchgate.net Hydrogen bonding interactions between the solute and solvent molecules are also critical; polar protic solvents can form hydrogen bonds with both tautomers, potentially disrupting intramolecular hydrogen bonds that might stabilize the enol form. researchgate.net
In the solid state, the tautomeric form is "locked" by the crystal lattice. The form present in the crystal is not necessarily the most stable tautomer in solution. Crystal packing forces can selectively stabilize a tautomer that might be a minor component in the solution-phase equilibrium. consensus.app Therefore, it is common for a compound to exist as the keto tautomer in the solid state while existing as an equilibrium mixture of keto and enol forms in solution. X-ray crystallography is the definitive method for determining which tautomeric form exists in a crystal.
Reactivity and Reaction Mechanisms of 5 Bromo 2 Phenylpyrimidin 4 Ol
Reactivity of the Bromine Moiety on the Pyrimidine (B1678525) Ring
The bromine atom at the C5 position is a key handle for the functionalization of the pyrimidine scaffold. Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, become susceptible to this reaction when they are substituted with electron-withdrawing groups, which activate the ring for nucleophilic attack. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it a suitable substrate for SNAr reactions.
While the C5 position of pyrimidine is less activated for nucleophilic attack than the C2, C4, and C6 positions, SNAr reactions can still occur, particularly with potent nucleophiles or under specific reaction conditions. researchgate.net In the context of 5-bromo-1,2,3-triazines, a related nitrogen-containing heterocycle, SNAr reactions with phenols have been reported to proceed, highlighting the potential for such transformations on halogenated azines. nih.gov The mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the bromide ion) to restore aromaticity. youtube.com The rate-determining step is usually the initial attack by the nucleophile. wikipedia.org
For 5-Bromo-2-phenylpyrimidin-4-ol, the reactivity at the C5 position in SNAr reactions would be influenced by the electronic effects of the phenyl and hydroxyl groups. These reactions provide a pathway to introduce a variety of functional groups at the C5 position.
The bromine atom at the C5 position of this compound serves as an excellent electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govmdpi.com The C5-bromo position of pyrimidines readily participates in Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.netmdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or KOAc. mdpi.commdpi.comnih.gov This methodology is highly valued for its tolerance of a wide range of functional groups and its generally good yields. mdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This reaction provides a direct route to 5-alkynylpyrimidines, which are important scaffolds in medicinal chemistry. rsc.org The synthesis of 4-aryl-5-alkynylpyrimidines has been achieved through a sequence involving a Sonogashira cross-coupling reaction as a key step. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of C-N bonds, involving the reaction of an aryl halide with an amine. wikipedia.orglibretexts.org It has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction allows for the coupling of primary and secondary amines with the C5 position of the pyrimidine ring. nih.gov The catalyst system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand, such as Xantphos or BrettPhos, along with a base like sodium tert-butoxide. libretexts.orgnih.govnih.gov This reaction is instrumental in synthesizing N-arylpyrimidine derivatives.
The table below summarizes representative conditions for these cross-coupling reactions as applied to brominated heterocyclic systems.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Products |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄, KOAc | Dioxane, DME, Toluene/Water | 5-Aryl/Heteroaryl-pyrimidines |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | 5-Alkynyl-pyrimidines |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | NaOᵗBu, Cs₂CO₃ | Toluene, Dioxane | 5-Amino-pyrimidines |
The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. Halogen radical-assisted hydrogen atom transfer (HAT) has emerged as a significant strategy for C-H bond activation. rsc.org In these processes, a bromine radical (Br•) is generated, which is a potent hydrogen acceptor capable of abstracting a hydrogen atom from a C-H bond to create a carbon-centered radical. rsc.org This radical intermediate can then engage in various bond-forming reactions.
The generation of the bromine radical can be initiated photochemically, often using transition metal or organic photocatalysts that facilitate a single electron transfer (SET) process with a bromide ion. rsc.org While specific studies on this compound are limited, the general principle suggests that the C5-Br bond could be a precursor to radical intermediates, opening pathways for functionalization that are complementary to the more common ionic pathways.
Reactivity of the Pyrimidine Nucleus and Substituents
The pyrimidine ring itself, along with its phenyl and hydroxyl substituents, exhibits distinct reactivity patterns. The electron-deficient nature of the pyrimidine core generally governs its interactions with both electrophiles and nucleophiles.
Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards electrophilic aromatic substitution. researchgate.net In acidic media, protonation of a ring nitrogen further increases this deactivation. uoanbar.edu.iq Consequently, electrophilic attack on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. However, the presence of strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, can sufficiently activate the ring to undergo electrophilic substitution. researchgate.netcsir.co.za These activating groups increase the electron density of the ring, and substitution typically occurs at the C5 position, which is para to one nitrogen and meta to the other. researchgate.net In this compound, the existing hydroxyl group at C4 and the bromine at C5 would influence the regioselectivity of any potential electrophilic attack on the pyrimidine ring itself.
The electron-deficient character of the pyrimidine ring makes it an excellent electrophile, prone to attack by nucleophiles. researchgate.net This is a dominant characteristic of pyrimidine chemistry. wur.nl Nucleophilic attack can lead to either substitution of a leaving group (as in SNAr) or addition to the ring. The most electron-deficient positions, and therefore the most likely sites for nucleophilic attack, are C2, C4, and C6.
In this compound, the C2 position is occupied by a phenyl group and the C4 position by a hydroxyl group (or its tautomeric keto form). Nucleophilic attack would likely be directed to the remaining unsubstituted C6 position. Quaternization of one of the ring nitrogen atoms can further enhance the ring's susceptibility to nucleophilic attack, enabling reactions with even weak nucleophiles. wur.nl The reaction can proceed through the formation of an anionic σ-adduct (a Meisenheimer-type complex), which can then either re-aromatize by losing a leaving group or undergo further transformations like ring-opening. wur.nl For instance, the reaction of certain pyrimidines with strong nucleophiles like the amide ion can lead to ring transformations where atoms from the nucleophile are incorporated into a new heterocyclic ring. wur.nl
Transformations of the Hydroxyl Group (e.g., Chlorination, Etherification)
The hydroxyl group at the C4 position of this compound is a key site for synthetic modifications, allowing for the introduction of various functional groups through reactions such as chlorination and etherification. These transformations are fundamental in the synthesis of a diverse range of pyrimidine derivatives.
Chlorination: The conversion of the hydroxyl group to a chlorine atom is a common and crucial transformation. This is typically achieved by treating this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting product, 5-Bromo-4-chloro-2-phenylpyrimidine, is a versatile intermediate for further derivatization through nucleophilic substitution reactions at the C4 position.
Etherification (O-alkylation): The hydroxyl group can also undergo etherification, a process also known as O-alkylation. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic alkylating agent. The choice of base and solvent can influence the regioselectivity of the reaction, as N-alkylation at the pyrimidine ring nitrogen is a potential competing pathway. Studies on similar pyrimidinone systems have shown that factors such as the nature of the alkylating agent and the counter-ion of the base can direct the reaction towards either O- or N-alkylation. For instance, the use of specific bases can favor the formation of the O-alkylated product. nih.gov
The table below summarizes the typical reagents and products for these transformations.
| Transformation | Reagent(s) | Product |
| Chlorination | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | 5-Bromo-4-chloro-2-phenylpyrimidine |
| Etherification | Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X) | 4-Alkoxy-5-bromo-2-phenylpyrimidine |
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes. While specific kinetic and mechanistic studies on this exact molecule are limited, valuable insights can be drawn from research on closely related pyrimidinone and brominated aromatic systems.
Kinetic and Mechanistic Studies of Bromination Reactions
While this compound is already brominated, the study of bromination on the parent compound, 2-phenylpyrimidin-4-ol (B160402), provides a model for understanding the electrophilic substitution at the C5 position. The bromination of 2(1H)-pyrimidinone in aqueous acidic solution has been shown to proceed through a multi-step mechanism. researchgate.net
Proposed Two-Step Bromination Mechanism:
Rapid Addition: 2-Phenylpyrimidin-4-ol + Br₂ → 5-Bromo-2-phenyl-4,5-dihydro-pyrimidin-4,6-dione intermediate
Slow, Acid-Catalyzed Elimination: 5-Bromo-2-phenyl-4,5-dihydro-pyrimidin-4,6-dione intermediate + H⁺ → this compound + H₂O
Kinetic studies on the bromination of various pyrimidine and purine (B94841) nucleosides have also been conducted using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov These studies highlight the influence of temperature and catalysts on the reaction rate, with elevated temperatures and the presence of Lewis acids generally leading to faster reactions. nih.gov While these studies are not on the exact substrate, they provide a general framework for the kinetics of bromination in pyrimidine systems.
Elucidation of Reaction Pathways for Derivatization
The derivatization of this compound, particularly through transformations of the hydroxyl group, involves nucleophilic substitution reactions. The elucidation of these reaction pathways can be approached through both experimental and computational methods.
Chlorination Pathway: The conversion of the hydroxyl group to a chlorine atom using reagents like POCl₃ is believed to proceed via an initial activation of the hydroxyl group. The oxygen atom of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This intermediate is a good leaving group, which is then displaced by a chloride ion in a nucleophilic substitution reaction to yield the 4-chloro derivative.
Etherification Pathway: The O-alkylation of this compound is a nucleophilic substitution reaction. The reaction pathway involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom of an alkylating agent, such as an alkyl halide, in a typical Sₙ2 manner.
Computational studies on related heterocyclic systems can provide valuable insights into the energetics and transition states of these reaction pathways. mdpi.com For instance, density functional theory (DFT) calculations can be used to model the reaction coordinates and determine the activation energies for different potential pathways, including competing N-alkylation. Such studies can help in understanding the factors that govern the regioselectivity of the alkylation reaction.
The derivatization of the C4 position following chlorination involves nucleophilic aromatic substitution (SₙAr). The mechanism of SₙAr reactions on pyrimidine rings can be complex and may proceed through either a stepwise (Meisenheimer complex) or a concerted pathway. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring.
Computational and Theoretical Investigations of 5 Bromo 2 Phenylpyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and three-dimensional arrangement of atoms in 5-Bromo-2-phenylpyrimidin-4-ol. These computational techniques offer a detailed perspective on the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.
For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable geometric configuration. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations yield important energetic data, including the total energy of the molecule, which is a measure of its stability. By comparing the energies of different isomers or conformers, the most energetically favorable form of this compound can be identified. These calculations are foundational for all other subsequent computational analyses.
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidin-4-ol Structure based on DFT Calculations
| Parameter | Value (Å or °) |
|---|---|
| C2-N1 Bond Length | 1.34 Å |
| N1-C6 Bond Length | 1.37 Å |
| C6-C5 Bond Length | 1.40 Å |
| C5-C4 Bond Length | 1.45 Å |
| C4-N3 Bond Length | 1.38 Å |
| N3-C2 Bond Length | 1.33 Å |
| C4-O Bond Length | 1.24 Å |
| C5-Br Bond Length | 1.89 Å |
| C2-C(phenyl) Bond Length | 1.48 Å |
| C4-C5-C6 Angle | 118° |
| N1-C2-N3 Angle | 125° |
Note: These are typical values for a substituted pyrimidin-4-one ring and may vary for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, indicating the ease of electron removal, while the LUMO energy is related to the electron affinity, showing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyrimidine (B1678525) ring and the oxygen atom, while the LUMO is often distributed over the electron-deficient regions. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Note: These values are illustrative and the actual energies for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potential.
In the case of this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, highlighting these as sites for electrophilic interaction. Positive potential (blue) might be observed around the hydrogen atoms and potentially near the bromine atom due to its electron-withdrawing nature, although bromine also has lone pairs that can exhibit negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability arising from hyperconjugation and charge delocalization.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can identify key interactions, such as those between lone pairs and antibonding orbitals (n → σ* or n → π) or between bonding and antibonding orbitals (σ → σ, π → π*).
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-N3) | ~15-25 |
| LP(1) O | π*(C4-C5) | ~10-20 |
| π(C5-C6) | π*(C4-N3) | ~5-15 |
| LP(2) Br | σ*(C5-C4) | ~1-5 |
Note: LP denotes a lone pair. These are hypothetical strong interactions for a molecule like this compound.
Theoretical Studies on Tautomerism and Conformational Analysis
Tautomerism is a crucial aspect of the chemistry of pyrimidin-4-ol derivatives, as they can exist in different isomeric forms that are in equilibrium. Computational methods are highly effective in predicting the relative stabilities of these tautomers and the energy barriers for their interconversion.
This compound can potentially exist in several tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. Theoretical calculations, particularly using DFT, can be employed to determine the relative energies of these tautomers. By optimizing the geometry and calculating the total energy of each tautomer, their relative stability can be predicted. Generally, for pyrimidin-4-one systems, the keto form is found to be significantly more stable than the enol form. chemicalbook.com
In addition to determining relative stabilities, computational methods can be used to map the potential energy surface for the interconversion between tautomers. This involves locating the transition state structure for the proton transfer reaction that connects the two forms. The energy of the transition state relative to the reactants provides the activation energy or the interconversion barrier. A high barrier indicates a slow interconversion rate. These calculations can also explore the role of solvent molecules in mediating the proton transfer, which can significantly lower the activation barrier.
Table 4: Illustrative Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 5-Bromo-2-phenylpyrimidin-4(3H)-one (Keto) | 0.0 (Reference) |
| This compound (Enol) | ~5-10 |
| Tautomerization Transition State | ~30-40 |
Note: These are estimated values based on studies of similar pyrimidinone systems. The keto form is expected to be more stable.
Analysis of Conformational Preferences and Intramolecular Interactions
Computational studies, typically employing Density Functional Theory (DFT), have sought to identify the most stable conformers of this compound. These calculations involve optimizing the molecular geometry to find the lowest energy states. The rotational barrier around the C-C single bond connecting the phenyl and pyrimidine rings is a critical parameter in determining the conformational landscape.
A pivotal aspect of the molecule's structure is the presence of intramolecular interactions. Specifically, the hydroxyl group on the pyrimidine ring can form a hydrogen bond with the nitrogen atom within the same ring. This interaction plays a crucial role in stabilizing the planar conformation of the molecule. The strength and nature of these non-covalent interactions are often analyzed using techniques such as Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions.
Table 1: Calculated Conformational Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) (°) | Intramolecular H-Bond Distance (Å) |
| Planar | 0.00 | 0.0 | 1.85 |
| Twisted | 3.52 | 45.0 | - |
Note: The data presented in this table is illustrative and based on typical findings for structurally similar compounds. Actual values would be derived from specific quantum chemical calculations.
Reactivity Indices and Prediction of Chemical Behavior
Beyond its static structure, computational chemistry provides powerful tools to predict how this compound will behave in chemical reactions. By calculating various reactivity indices, it is possible to identify the most reactive sites within the molecule for both electrophilic and nucleophilic attack.
Fukui Functions and Electrophilicity Index for Reactive Site Prediction
Fukui functions are a central concept in conceptual DFT, used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. These functions help in identifying the sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).
Table 2: Calculated Fukui Functions and Electrophilicity Index for this compound
| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |
| C2 (phenyl-substituted) | 0.08 | 0.12 |
| C4 (hydroxyl-substituted) | 0.15 | 0.05 |
| C5 (bromo-substituted) | 0.11 | 0.09 |
| N1 | 0.04 | 0.18 |
| O (hydroxyl) | 0.22 | 0.03 |
| Global Electrophilicity Index (ω) | \multicolumn{2}{ | c |
Note: The data presented in this table is illustrative and based on typical findings for structurally similar compounds. Actual values would be derived from specific quantum chemical calculations.
Bond Dissociation Energies and Analysis of Reaction Pathways
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for various bonds within this compound provides critical information about the molecule's stability and potential reaction pathways. For instance, the relative strengths of the C-Br, C-N, C-O, and C-H bonds can indicate which bond is most likely to break under thermal or photochemical conditions.
This analysis is instrumental in understanding potential degradation pathways or the initial steps in synthetic transformations. For example, a relatively low C-Br bond dissociation energy might suggest that reactions involving the cleavage of this bond are favorable.
Table 3: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in this compound
| Bond | Bond Dissociation Energy (kcal/mol) |
| C5-Br | 72.3 |
| C4-O | 105.8 |
| O-H | 110.5 |
| C2-C(phenyl) | 98.1 |
Note: The data presented in this table is illustrative and based on typical findings for structurally similar compounds. Actual values would be derived from specific quantum chemical calculations.
Derivatization and Functionalization Strategies for 5 Bromo 2 Phenylpyrimidin 4 Ol
Modification at the C5-Bromine Position
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key handle for introducing a wide range of substituents through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C5 position. These reactions typically involve the coupling of the aryl bromide with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction pairs the bromopyrimidine with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For instance, the coupling of 5-bromoindazoles with heteroarylboronic acids has been successfully achieved using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane. nih.gov This methodology allows for the facile production of heteroaryl-substituted compounds. nih.gov
Stille Coupling: The Stille reaction utilizes organotin compounds (organostannanes) as the coupling partners for the aryl bromide. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction is catalyzed by palladium complexes and is versatile for creating C-C bonds. wikipedia.orgorganic-chemistry.org
Heck Coupling: In the Heck reaction, the bromopyrimidine is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. nih.govlibretexts.org This reaction is a cornerstone for the palladium-catalyzed arylation of olefins. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netmdpi.com It is a reliable method for the synthesis of aryl alkynes.
Negishi Coupling: The Negishi coupling employs organozinc reagents to couple with the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is notable for its ability to form bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org
These reactions enable the introduction of a wide array of carbon-based substituents, including simple alkyl chains, substituted aryl rings, and various heteroaryl systems, leading to a vast library of C5-functionalized 2-phenylpyrimidin-4-ol (B160402) derivatives.
The C5-bromine atom can also be displaced by nucleophiles containing nitrogen, oxygen, or sulfur, primarily through transition metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net It is widely used for the synthesis of arylamines. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern modifications have made the reaction more versatile. nih.gov
These methods provide access to a wide range of derivatives with diverse functional groups, including amines, ethers, and thioethers, at the C5 position.
Functionalization of the Phenyl Moiety for Structural Diversification
The 2-phenyl group of 5-bromo-2-phenylpyrimidin-4-ol offers another avenue for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring. The directing effects of any existing substituents on the phenyl ring will determine the position of the new functional group. Common transformations include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, which can be crucial for its biological activity or material properties.
Transformations at the C4-Hydroxyl Group
The hydroxyl group at the C4 position is a versatile functional group that can be readily modified to introduce further diversity.
Etherification: The hydroxyl group can be converted into an ether linkage through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com Copper-catalyzed methods have also been developed for the synthesis of hindered ethers. nih.gov
Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides in the presence of a base.
These transformations are fundamental in organic synthesis and provide access to a large number of C4-modified derivatives.
A key transformation of the C4-hydroxyl group is its conversion to a chlorine atom, creating a more reactive site for nucleophilic substitution.
Chlorination: The hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction converts the pyrimidinol into a 4-chloropyrimidine derivative.
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloropyrimidine is highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including:
Amines: Reaction with primary or secondary amines to form 4-aminopyrimidine derivatives.
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides to yield 4-alkoxy or 4-aryloxypyrimidine ethers.
Thiolates: Reaction with thiolates to produce 4-thioether derivatives.
This two-step sequence of chlorination followed by nucleophilic displacement is a powerful strategy for introducing a vast array of functionalities at the C4 position, significantly expanding the chemical space accessible from the this compound scaffold.
Synthesis of Fused Heterocyclic Ring Systems Incorporating the Pyrimidine Core
The derivatization of this compound serves as a critical gateway for the construction of more complex, fused heterocyclic systems. The strategic placement of the bromine atom at the C5 position and the hydroxyl/keto group at the C4 position provides dual reactive sites for annulation reactions, leading to the formation of bicyclic and polycyclic structures with significant potential in medicinal chemistry. These fused systems, which incorporate the pyrimidine core, often exhibit enhanced biological activities compared to their monocyclic precursors. Key strategies involve palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, which are versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.
Pyrrolo[2,3-d]pyrimidine and Related Annulated Structures
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, from this compound is a prime example of building a five-membered pyrrole ring onto the existing six-membered pyrimidine core. This transformation is most effectively achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular annulation.
The initial step involves the palladium- and copper(I)-cocatalyzed Sonogashira coupling of this compound with a variety of terminal alkynes. organic-chemistry.orglibretexts.org This reaction selectively forms a C-C bond at the C5 position of the pyrimidine ring, replacing the bromine atom with an alkynyl substituent. nih.gov The reaction typically employs a palladium(0) catalyst, such as bis(triphenylphosphine)palladium(II) chloride, a copper(I) salt like copper(I) iodide as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like DMF or THF. nih.govresearchgate.net
Following the successful installation of the alkyne moiety, the second step is an intramolecular cyclization to form the fused pyrrole ring. The 5-alkynyl-2-phenylpyrimidin-4-ol intermediate undergoes an annulation reaction where the nitrogen atom at the N3 position (from the pyrimidinone tautomer) or the oxygen atom of the 4-hydroxyl group attacks the proximal carbon of the alkyne triple bond. This cyclization is often promoted by a base or can proceed thermally. The specific conditions dictate the final structure and can be tailored to favor the desired regioisomer. This sequence provides a modular and efficient route to a diverse range of substituted 2-phenyl-pyrrolo[2,3-d]pyrimidin-4-ones.
Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidines via Sonogashira Coupling and Annulation
| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Sonogashira Cross-Coupling | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., TEA, DIPEA), Solvent (e.g., DMF). nih.gov | 5-Alkynyl-2-phenylpyrimidin-4-ol |
| 2 | Intramolecular Annulation | Base (e.g., K₂CO₃, NaH) or thermal conditions. | 2-Phenyl-pyrrolo[2,3-d]pyrimidin-4-one derivative |
Benzofuro[3,2-d]pyrimidines and Other Fused Derivatives
The construction of the benzofuro[3,2-d]pyrimidine system from a pyrimidine precursor represents a more complex synthetic challenge compared to the pyrrolopyrimidine synthesis. While many synthetic routes build the pyrimidine ring onto an existing benzofuran, strategies commencing from this compound are feasible, typically involving an intramolecular O-arylation to form the fused furan ring.
A viable pathway involves the initial coupling of the 5-bromopyrimidine (B23866) core with a suitably substituted phenol. A particularly effective method is based on the oxidation of an intermediate 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenol, followed by an intramolecular nucleophilic aromatic substitution. researchgate.net This reaction sequence culminates in the formation of the furan ring fused to the pyrimidine core.
This intramolecular cyclization is conceptually an Ullmann-type condensation, a copper-promoted conversion of an aryl halide to an aryl ether. wikipedia.org In this context, the phenoxide oxygen acts as the nucleophile, attacking the C5 position of the pyrimidine ring and displacing the bromide ion to form the C-O bond that completes the furan ring. The reaction generally requires a copper catalyst (e.g., copper(I) iodide), a base to deprotonate the phenol (e.g., potassium carbonate), and often high temperatures in a polar aprotic solvent like DMF or N-methylpyrrolidone. wikipedia.org This strategy allows for the fusion of a benzene ring system, leading to the rigid, planar benzofuro[3,2-d]pyrimidine structure, which is of interest in drug discovery. asianpubs.orgresearchgate.netasianpubs.org
Table 2: Synthesis of Benzofuro[3,2-d]pyrimidines via Intramolecular O-Arylation
| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | C-C Bond Formation | Phenol derivative, Acid catalyst (e.g., Methanesulfonic acid). researchgate.net | 4-(2-Hydroxyphenyl)-5-bromo-3,4-dihydropyrimidine intermediate |
| 2 | Oxidation/Aromatization | Oxidizing agent (e.g., MnO₂, DDQ). researchgate.net | 4-(2-Hydroxyphenyl)-5-bromopyrimidine derivative |
| 3 | Intramolecular Ullmann Condensation | Cu(I) catalyst (e.g., CuI), Base (e.g., K₂CO₃), High temperature, Polar aprotic solvent (e.g., DMF). wikipedia.org | 2-Phenyl-benzofuro[3,2-d]pyrimidin-4-one derivative |
Advanced Applications of 5 Bromo 2 Phenylpyrimidin 4 Ol in Chemical Materials Science
Role as Key Synthetic Intermediates for Complex Molecular Architectures
The structure of 5-Bromo-2-phenylpyrimidin-4-ol, featuring a bromine atom, a phenyl group, and a hydroxyl group on a pyrimidine (B1678525) core, makes it a versatile synthetic intermediate. The bromine atom at the 5-position is a key functional handle for introducing further molecular complexity through various cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by replacing a halogen atom with an aryl, heteroaryl, or vinyl group. mdpi.com This allows for the strategic extension of the π-conjugated system of the molecule, a crucial step in building larger, more complex molecular architectures. The phenyl group at the 2-position and the hydroxyl group at the 4-position can also be modified or used to direct the synthesis, influencing the final molecule's solubility, stability, and intermolecular interactions.
While specific examples detailing the use of this compound in creating complex materials are scarce, the general reactivity of similar bromo-pyrimidine scaffolds is well-documented in the synthesis of macrocycles and other elaborate structures, primarily for pharmaceutical research. mdpi.com For instance, related 5-bromo-pyrimidine compounds serve as foundational blocks for synthesizing novel inhibitors for biological targets by enabling the attachment of various functional groups. nih.gov
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Reagent | Catalyst | Potential Product Feature |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Palladium | Extended π-conjugation, new C-C bond |
| Heck Coupling | Alkene | Palladium | Vinyllic substitution |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Alkynyl substitution, rigid linear extension |
| Buchwald-Hartwig | Amine | Palladium | C-N bond formation |
Exploration in the Design of Materials with Specific Optical or Electronic Properties
The design of materials with tailored optical or electronic properties often relies on molecules with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. The 2-phenylpyrimidin-4-ol (B160402) core provides a foundational π-system that can be systematically modified. The introduction of different substituents via the bromine handle can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is fundamental to controlling the absorption and emission of light (optical properties) and the movement of charge carriers (electronic properties).
Although direct research on the optical and electronic properties of materials derived specifically from this compound is not widely reported, studies on analogous aromatic and heterocyclic systems are common in the field of organic electronics. frontiersin.org The general strategy involves creating donor-acceptor molecules where the pyrimidine core could act as either an electron-accepting or electron-donating unit, depending on the other substituents. Such materials are investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
Theoretical studies, such as Density Functional Theory (DFT), are often used to predict the potential of new molecules for these applications by calculating their electronic structure and theoretical absorption spectra. mdpi.com
Integration into Supramolecular Assemblies and Polymer Chemistry
The this compound molecule possesses functional groups conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. These interactions can guide the self-assembly of molecules into ordered, higher-dimensional structures like liquid crystals, gels, or molecular crystals.
In the context of polymer chemistry, this compound could potentially be used in two main ways:
As a monomer: Through polycondensation reactions involving the hydroxyl group or after converting the bromine to another reactive site, the molecule could be incorporated into the main chain of a polymer.
As a functional pendant group: The molecule could be attached to a pre-existing polymer backbone to impart specific properties, such as thermal stability, photo-responsiveness, or specific binding capabilities.
The development of conducting polymers often involves the polymerization of functionalized heterocyclic monomers. While there is extensive research into polymers based on units like thiophene, pyrrole, and carbazole, the exploration of pyrimidine-based polymers for materials science is a less developed area. The synthesis of polymers incorporating this specific monomer would require dedicated research to establish viable polymerization routes and to characterize the properties of the resulting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
